molecular formula C14H18N4OS B2900018 (E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide CAS No. 2411326-08-2

(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide

Cat. No. B2900018
CAS RN: 2411326-08-2
M. Wt: 290.39
InChI Key: XOXDOGPPAYNSSB-ZZXKWVIFSA-N
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Description

(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been suggested that it works by binding to specific receptors in the brain, such as the sigma-1 receptor, which is involved in various cellular processes, including the regulation of calcium ion channels.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. In addition, it has been shown to have antifungal properties by inhibiting the growth of various fungal species.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also highly soluble in organic solvents, allowing for easy purification and analysis. However, one limitation of (E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide. One direction is the further exploration of its potential applications in medicine, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in agriculture as a natural fungicide. Additionally, the study of its potential use in environmental science for the removal of heavy metals from contaminated water is an area of interest. Furthermore, the development of new synthesis methods and the exploration of its chemical properties and reactivity are also areas of future research.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide can be synthesized using various methods, including the reaction of 5-thiophen-2-yl-1H-imidazole-4-carbaldehyde with N,N-dimethyl-1,3-propanediamine and 2-bromo-1-phenylethanone in the presence of a base. The reaction yields (E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide as a yellow solid with a high purity level.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein, respectively. In agriculture, it has been shown to have antifungal properties, making it a potential alternative to synthetic fungicides. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated water.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18(2)7-3-6-14(19)16-10-13-15-9-11(17-13)12-5-4-8-20-12/h3-6,8-9H,7,10H2,1-2H3,(H,15,17)(H,16,19)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDOGPPAYNSSB-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC=C(N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC=C(N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide

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